PEG4 vs. PEG3 Linker Distance
The PEG4 spacer in S-acetyl-PEG4-Boc provides a specific end-to-end distance of approximately 14-16 Å (in an extended conformation), which is distinct from the shorter distance of ~10-12 Å offered by its closest analog, S-acetyl-PEG3-Boc . This difference in molecular reach is critical for achieving the optimal ternary complex geometry between the E3 ligase and the target protein [1]. The PEG4 length is an empirically validated standard for many PROTAC designs, offering a balanced conformational search space that PEG2 (too short) and PEG6 (too long, potentially increasing flexibility and entropic penalty) do not .
| Evidence Dimension | Linker End-to-End Distance |
|---|---|
| Target Compound Data | Approx. 14-16 Å |
| Comparator Or Baseline | S-acetyl-PEG3-Boc: Approx. 10-12 Å |
| Quantified Difference | Approx. 4 Å increase |
| Conditions | Theoretical calculation based on extended PEG monomer length (approx. 3.5 Å per unit) |
Why This Matters
This differentiation is crucial for scientists optimizing the ternary complex formation in PROTACs, where linker length is a key parameter influencing degradation potency (DC50).
- [1] BOC Sciences. (2025, October 17). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Blog Post. View Source
